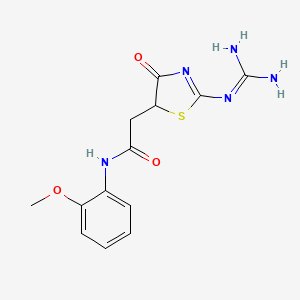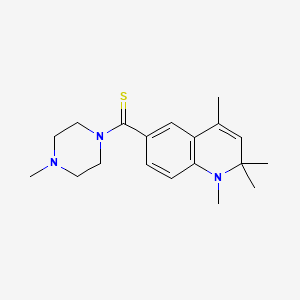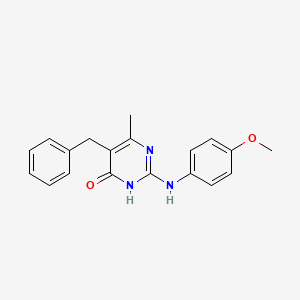![molecular formula C26H27ClN6O3 B14940753 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B14940753.png)
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE is a complex organic compound that features an indole moiety, a pyrimidine ring, and a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring and the guanidine group. Common synthetic methods include:
Fischer Indole Synthesis: This method is used to construct the indole ring system.
Nucleophilic Substitution: Introduction of the chloro group on the indole ring.
Coupling Reactions: Formation of the pyrimidine ring and its attachment to the indole derivative.
Acylation: Introduction of the methoxyphenoxyacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its potential as an anticancer or antiviral agent.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.
Wirkmechanismus
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine.
Guanidine Derivatives: Compounds such as metformin and guanethidine.
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[2-(4-METHOXYPHENOXY)ACETYL]GUANIDINE is unique due to its combination of an indole moiety, a pyrimidine ring, and a guanidine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C26H27ClN6O3 |
|---|---|
Molekulargewicht |
507.0 g/mol |
IUPAC-Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H27ClN6O3/c1-16-12-17(2)31-26(30-16)33-25(32-24(34)15-36-21-7-5-20(35-3)6-8-21)28-11-10-18-14-29-23-9-4-19(27)13-22(18)23/h4-9,12-14,29H,10-11,15H2,1-3H3,(H2,28,30,31,32,33,34) |
InChI-Schlüssel |
OZEPMRRPRHMCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)
![1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14940694.png)
![1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940699.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940701.png)
![N-(4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B14940704.png)

![4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione](/img/structure/B14940709.png)

![(1E)-1-[(3,4-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940722.png)

![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B14940730.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14940736.png)
![3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14940737.png)
![5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14940748.png)
